molecular formula C24H26FN3O2 B2952338 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1049345-65-4

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2952338
CAS RN: 1049345-65-4
M. Wt: 407.489
InChI Key: OLYAQTHQBSTDEJ-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is a complex organic compound. The name suggests it contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperazine ring, a naphthalene ring, and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure. Piperazines can undergo a variety of reactions, including acylation and alkylation .

Scientific Research Applications

Pharmacology: Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis and chemotherapy. ENT inhibitors like this compound can be selective to ENT2 over ENT1, offering potential for targeted therapies .

Neuroscience: Dopamine Receptor Ligand

Compounds with a similar structure have been identified as potent, selective ligands for dopamine receptors, particularly D4. This suggests potential applications in studying neurological disorders and developing treatments for conditions like schizophrenia and Parkinson’s disease .

Cancer Research: Structure-Activity Relationship Studies

Analogues of this compound have been used in structure-activity relationship studies to understand their effect on cancer cell viability. Such research can lead to the development of new anticancer drugs .

Allergy and Immunology: Histamine H1 Receptor Affinity

Related compounds have shown high affinity for histamine H1 receptors, indicating potential use in managing allergies, hay fever, angioedema, and urticaria. This compound could be explored for similar applications .

Chemotherapy: Adenosine Function Regulation

By inhibiting ENTs, this compound could regulate adenosine function, which is crucial in chemotherapy. It may help in modulating drug uptake and efficacy in cancer treatment .

Drug Discovery: Non-competitive Inhibitor

The compound has been characterized as a non-competitive inhibitor, which does not affect cell viability or protein expression. This property is valuable in drug discovery for identifying compounds with minimal side effects .

Molecular Docking: Binding Site Analysis

Molecular docking studies have been conducted to determine the binding sites of similar compounds. This compound could be used in computational models to predict interactions with biological targets .

Synthetic Chemistry: Precursor for Analogues

The compound serves as a precursor for synthesizing various analogues with different biological activities. This is crucial in the development of a diverse range of pharmacologically active agents .

Mechanism of Action

While the mechanism of action for this specific compound is not known, similar compounds have been found to inhibit human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Future Directions

The future research directions for this compound could include further studies on its potential as an inhibitor of ENTs, as well as investigations into its other biological activities .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYAQTHQBSTDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

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